Propane-1,3-diyl dipentanoate
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Overview
Description
. This compound is characterized by its ester functional groups, which are derived from pentanoic acid and propane-1,3-diol. It is primarily used as a plasticizer in polyvinyl chloride (PVC) polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl dipentanoate can be synthesized through the esterification of propane-1,3-diol with pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of propane-1,3-diol with pentanoic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diyl dipentanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propane-1,3-diol and pentanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Propane-1,3-diyl dipentanoate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Investigated for its potential use in biodegradable polymers and drug delivery systems.
Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Utilized in the manufacturing of adhesives, coatings, and other polymer-based materials.
Mechanism of Action
The mechanism of action of propane-1,3-diyl dipentanoate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. The ester functional groups interact with the polymer chains, reducing intermolecular forces and allowing for greater mobility of the polymer segments .
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diol dipentanoate: Similar structure but with different ester groups.
Propane-1,2-diyl dipentanoate: Differing in the position of the ester groups on the propane backbone.
Uniqueness
Propane-1,3-diyl dipentanoate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to act as a non-phthalate plasticizer makes it a valuable alternative in applications where phthalate plasticizers are restricted .
Properties
CAS No. |
50343-39-0 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-pentanoyloxypropyl pentanoate |
InChI |
InChI=1S/C13H24O4/c1-3-5-8-12(14)16-10-7-11-17-13(15)9-6-4-2/h3-11H2,1-2H3 |
InChI Key |
MXBNLDIQSXLJQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCCOC(=O)CCCC |
Origin of Product |
United States |
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